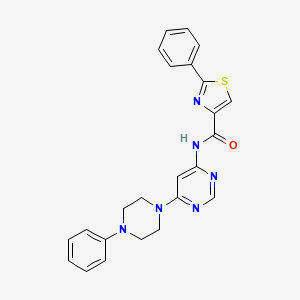

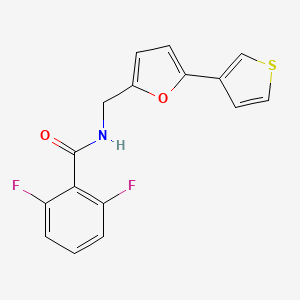

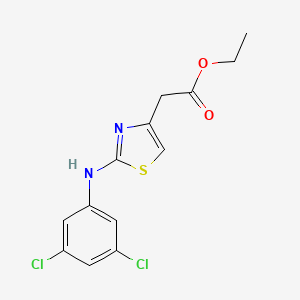

2-(4-fluorophenyl)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-fluorophenyl)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)acetamide is a complex organic molecule that appears to be related to a class of compounds that are synthesized for various analytical and medicinal purposes. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the possible characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives is described in the provided papers. For instance, paper outlines a one-pot three-component synthesis method for creating N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives. This method involves the use of 2-naphthol, aldehydes, and amides in the presence of DBU as a catalyst in ethanol under reflux conditions. The process is noted for its good yields, environmental friendliness, straightforward protocol, short reaction times, and mild conditions. This suggests that a similar approach could potentially be applied to synthesize the compound , with modifications to the starting materials to incorporate the 4-fluorophenyl and furan-2-yl(hydroxy)methyl groups.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically characterized using spectroscopic techniques such as NMR, IR, and MS, as mentioned in paper . These techniques allow for the determination of the structural features of the synthesized compounds, including the presence of specific functional groups and the overall molecular architecture. The presence of a fluorophenyl group in the compound of interest suggests potential for increased molecular stability and specificity in interactions due to the electronegative fluorine atom.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be inferred from the fluorogenic properties of related compounds, such as the one described in paper . The compound 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate is used for the detection and analysis of primary amines, indicating that the furan and acetamide components can participate in chemical reactions that result in fluorescence. This property could be leveraged in analytical applications where the detection and quantification of specific substances are required.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be extrapolated from the properties of similar molecules. For example, the stability of fluorescent derivatives in both acidic and basic solutions, as mentioned in paper , suggests that the compound may also exhibit good stability across a range of pH values. The hydrophobic nature of the fluorescent tag also implies that the compound may be analyzed using reversed-phase HPLC, which could be relevant for its purification and analysis.

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on synthesizing and characterizing compounds with structural similarities to "2-(4-fluorophenyl)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)acetamide", emphasizing the importance of heterocyclic compounds in medicinal chemistry. For instance, studies have reported the synthesis of novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides with significant anti-inflammatory activity, showcasing the therapeutic potential of such structures (Sunder & Maleraju, 2013).

Anticonvulsant and Anti-inflammatory Properties

Another study extended this research to include C(alpha)-heteroaromatic analogues of alpha-acetamido-N-benzylacetamides, demonstrating their efficacy as anticonvulsants. The alpha-furan-2-yl, alpha-oxazol-2-yl, and alpha-thiazol-2-yl alpha-acetamido-N-benzylacetamides were found to offer excellent protection against seizures in mice, rivaling the effects of phenytoin, a widely used anticonvulsant (Kohn et al., 1993).

Applications in Organic Synthesis and Material Science

Compounds with furan and thiophene units, such as the one , are also studied for their applications in organic synthesis and material science. For example, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, illustrates the relevance of such structures in facilitating specific chemical transformations (Magadum & Yadav, 2018).

Photoreactions and Stability Studies

The photoreactivity of similar compounds has been investigated, providing insights into their stability and behavior under light exposure, which is crucial for developing photostable drugs and materials. For instance, the study of photoreactions of flutamide, a related compound, in different solvents highlights the importance of understanding such reactions for the development of safer pharmaceuticals (Watanabe et al., 2015).

properties

IUPAC Name |

2-(4-fluorophenyl)-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3S/c19-13-5-3-12(4-6-13)10-17(21)20-11-14-7-8-16(24-14)18(22)15-2-1-9-23-15/h1-9,18,22H,10-11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRHPMMVXZAGDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C2=CC=C(S2)CNC(=O)CC3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2519582.png)

![N-(2,5-difluorophenyl)-2-[2-(methylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2519583.png)

![N-[(4-methoxyphenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2519589.png)

![1-[4-(difluoromethoxy)phenyl]-N-phenylmethanimine oxide](/img/structure/B2519599.png)

![N-(4-fluorophenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2519601.png)